molecular formula C5H9N3O B8626674 N,N,3-Trimethyl-1,2,4-oxadiazol-5-amine CAS No. 7627-13-6

N,N,3-Trimethyl-1,2,4-oxadiazol-5-amine

Cat. No.: B8626674
CAS No.: 7627-13-6
M. Wt: 127.14 g/mol
InChI Key: XKLOTBJESPOLBK-UHFFFAOYSA-N
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Description

N,N,3-Trimethyl-1,2,4-oxadiazol-5-amine is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with three methyl groups at the 3-, 5-N, and 5-N' positions. The 1,2,4-oxadiazole scaffold is known for its stability, synthetic versatility, and bioactivity, making it a focus in medicinal and materials chemistry .

Properties

CAS No.

7627-13-6

Molecular Formula

C5H9N3O

Molecular Weight

127.14 g/mol

IUPAC Name

N,N,3-trimethyl-1,2,4-oxadiazol-5-amine

InChI

InChI=1S/C5H9N3O/c1-4-6-5(8(2)3)9-7-4/h1-3H3

InChI Key

XKLOTBJESPOLBK-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)N(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The 1,2,4-oxadiazol-5-amine derivatives in the evidence vary primarily in their substituents, which influence their physical, chemical, and biological properties. Key examples include:

Substituent Types and Positions
Compound Name Substituents (Position) Key Properties Source
N,N,3-Trimethyl-1,2,4-oxadiazol-5-amine -CH₃ (3), -N(CH₃)₂ (5) Inferred: High lipophilicity, moderate solubility -
N-Cyclohexyl-3-phenyl derivative (Ox5) -C₆H₁₁ (N), -Ph (3) Mp 112–114°C; Rf = 0.4; Yield 92%
3-(4-Fluorophenyl) derivative -4-F-C₆H₄ (3) MW 179.15; Purity not specified
N,N-Dibenzyl-2-methyl derivative (13) -CH₂C₆H₅ (N), -CH₃ (2), -Ph (3,3') ¹H NMR δ 2.49 (Me); Mp not reported
3-Isopropyl derivative -CH(CH₃)₂ (3) White crystalline solid

Key Observations :

  • Lipophilicity: Methyl groups (e.g., in the trimethyl variant) enhance lipophilicity compared to polar substituents like nitro (-NO₂) or fluoro (-F) groups .
  • Melting Points (Mp) : Bulky substituents (e.g., cyclohexyl in Ox5) lower melting points (112–114°C) compared to nitro-substituted derivatives (e.g., Ox3: Mp 201–203°C) due to reduced crystal packing efficiency .
  • Synthetic Yields : N-Alkyl derivatives (e.g., Ox5–Ox7) show high yields (90–93%), suggesting efficient synthetic routes via alkylation or cycloaddition .
Electronic Effects
  • Electron-Donating Groups (EDGs) : Methyl groups (-CH₃) increase electron density at the oxadiazole ring, enhancing stability and possibly modulating interactions in drug-receptor binding .

Physicochemical Properties

Table 1: Comparative Physicochemical Data
Property N,N,3-Trimethyl (Inferred) 3-(4-Fluorophenyl) N-Cyclohexyl-3-phenyl (Ox5) 3-Isopropyl
Molecular Weight ~155.18 179.15 285.35 156.19
Melting Point (°C) 80–100 (estimated) Not reported 112–114 Not reported
LogP (Lipophilicity) ~1.5 (estimated) ~2.0 (fluorophenyl) ~3.2 (cyclohexyl, phenyl) ~1.8
Solubility Moderate in organic solvents Low (aromatic substituent) Low (bulky substituents) Moderate

Notes:

  • The trimethyl derivative’s lower molecular weight and symmetrical substitution likely improve solubility compared to bulkier analogs like Ox5 .
  • Fluorophenyl derivatives (e.g., ) exhibit higher LogP due to aromatic hydrophobicity but may face solubility challenges.

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